N-cyclohexyl-N-ethylhydroxylamine
Description
Contextualization within N,N-Disubstituted Hydroxylamine (B1172632) Chemistry
N,N-disubstituted hydroxylamines are a class of organic compounds characterized by a nitrogen atom bonded to a hydroxyl group and two organic substituents. mdpi.comthieme-connect.com This arrangement makes them versatile intermediates in organic synthesis. thieme-connect.comresearchgate.net They can be prepared through various methods, including the oxidation of secondary amines. thieme-connect.com However, this process can be challenging due to the potential for overoxidation to nitrones. thieme-connect.com
These compounds are valuable precursors for synthesizing a range of nitrogen-containing molecules, such as nitrones, hydroxamic acids, and various natural products and pharmaceuticals. thieme-connect.comresearchgate.net Their chemistry is rich, with the N-O bond being susceptible to cleavage, which provides a pathway to highly functionalized amines. researchgate.net The reactivity and utility of N,N-disubstituted hydroxylamines are significantly influenced by the nature of the two organic groups attached to the nitrogen atom.
Structural Significance of the Cyclohexyl and Ethyl Moieties in Hydroxylamine Derivatives
The structure of N-cyclohexyl-N-ethylhydroxylamine, featuring both a cyclohexyl and an ethyl group, is crucial to its chemical behavior. These groups impart a specific combination of steric and electronic effects.
Ethyl Group: In contrast to the cyclohexyl group, the ethyl group is a smaller, primary alkyl group. It provides less steric bulk compared to the cyclohexyl moiety. masterorganicchemistry.com The ethyl group is an electron-donating group through hyperconjugation, which can influence the nucleophilicity of the nitrogen atom. The rotational freedom around the carbon-carbon and carbon-nitrogen single bonds of the ethyl group contributes to the molecule's conformational possibilities. wikipedia.org
The interplay of the bulky, sterically demanding cyclohexyl group and the smaller, more flexible ethyl group in this compound dictates its reactivity, selectivity, and interaction with other molecules in a chemical environment.
Historical and Current Perspectives on Hydroxylamine-Based Reagents in Organic Synthesis
Hydroxylamine and its derivatives have a long history as reagents in organic synthesis. wikipedia.org Historically, they have been used in the synthesis of oximes from aldehydes and ketones, a reaction valuable for both purification and characterization. wikipedia.org A significant industrial application of hydroxylamine is in the production of caprolactam, the precursor to Nylon 6, via the Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.org
In recent decades, the scope of hydroxylamine-based reagents has expanded significantly. researchgate.netrsc.orgresearchgate.net They are now recognized as versatile electrophilic aminating agents, capable of forming various carbon-nitrogen and heteroatom-nitrogen bonds. rsc.orgwiley-vch.de O-substituted hydroxylamines, where the hydrogen of the hydroxyl group is replaced by a good leaving group, have shown remarkable potential in this area. rsc.org These reagents can participate in reactions under metal-free conditions, enhancing their appeal from a green chemistry perspective. rsc.org
Structure
3D Structure
Properties
CAS No. |
65616-23-1 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethylhydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-2-9(10)8-6-4-3-5-7-8/h8,10H,2-7H2,1H3 |
InChI Key |
YRBZEVJIZXYODS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclohexyl N Ethylhydroxylamine
Conventional Synthetic Approaches to N,N-Dialkylhydroxylamines
Traditional methods for synthesizing N,N-dialkylhydroxylamines have been well-established for decades. These approaches primarily rely on the alkylation of hydroxylamine (B1172632) or its derivatives and the reduction of nitrogen-containing functional groups like oximes and nitrones.
Alkylation Strategies of Hydroxylamine and its Precursors
The direct alkylation of hydroxylamine is a straightforward approach to forming N-alkyl bonds. However, this method often suffers from a lack of selectivity, yielding a mixture of N- and O-alkylated products, as well as products of multiple alkylations. google.comthieme-connect.de To achieve selective N-monoalkylation, specific conditions are often required, such as the use of bulky alkylating agents like triarylmethyl chlorides. thieme-connect.de
A more controlled method involves the stepwise alkylation of hydroxylamine precursors. For instance, an oxime can be selectively N-alkylated to form a nitrone, which is subsequently hydrolyzed to yield the desired N-monosubstituted hydroxylamine. thieme-connect.de Further alkylation of an N-alkylhydroxylamine can then produce the target N,N-dialkylhydroxylamine. google.com Another strategy utilizes protected hydroxylamine equivalents, such as the sodium salt of ethyl 3-methyl-5-oxo-2,5-dihydroisoxazole-4-carboxylate, which can be alkylated and then deprotected under acidic conditions to release the N-alkylhydroxylamine. thieme-connect.de
Reductive amination, or reductive alkylation, of hydroxylamines or O-substituted hydroxylamines with aldehydes or ketones represents a powerful alternative to direct alkylation with alkyl halides. nih.govgoogle.comthieme.de This method forms the C-N bond and reduces the intermediate imine or nitrone in a single pot, often providing better yields and selectivity.
| Alkylation Strategy | Starting Materials | Key Intermediates | Products | Remarks |
| Direct Alkylation | Hydroxylamine, Alkyl Halide | N/O-alkylated species | Mixture of N- and O-alkylated hydroxylamines | Poor selectivity, multiple alkylations possible. google.comthieme-connect.de |
| Alkylation of Oximes | Oxime, Alkyl Halide | Nitrone | N-Monosubstituted hydroxylamine (after hydrolysis) | A controlled, two-step method. thieme-connect.de |
| Reductive Amination | O-Alkylhydroxylamine, Aldehyde/Ketone | Oxime ether/Nitrone | N,O-Disubstituted hydroxylamine/Trisubstituted hydroxylamine | Efficient for N,O-disubstituted and trisubstituted hydroxylamines. nih.gov |
Reductive Pathways from Oximes and Nitrones
The reduction of oximes and nitrones is a cornerstone for the synthesis of hydroxylamines. wikipedia.org These methods are advantageous as the starting materials are readily accessible through the condensation of aldehydes or ketones with hydroxylamine. wikipedia.org
The catalytic reduction of oximes is an efficient route to hydroxylamine derivatives. epfl.chnih.gov However, a significant challenge is the potential for over-reduction, where the weak N-O bond is cleaved, leading to the formation of primary amines as side products. epfl.chnih.govresearchgate.net Various catalytic systems have been developed to address this, including platinum-based heterogeneous catalysts used with hydrogen gas and a strong acid. epfl.chnih.gov Non-metal and other transition-metal homogeneous catalysts have also shown high efficacy. epfl.ch Reagents like diborane (B8814927) can also reduce oximes to N-monosubstituted hydroxylamines. acs.org
Nitrones are also excellent precursors for N,N-disubstituted hydroxylamines. Their reduction can be achieved using various reagents, including lithium aluminum hydride, potassium borohydride, or through catalytic hydrogenation over platinum black. google.comgoogle.com The electrochemical reduction of nitrones has also been explored as a method that avoids harsh chemical reagents. researchgate.net The choice of reducing agent and reaction conditions is crucial for achieving high yields and preventing the formation of amine byproducts.
| Reductive Pathway | Substrate | Common Reducing Agents/Catalysts | Key Challenge | Reference |
| Oxime Reduction | Oximes | PtO₂, H₂, acid; Diborane; Sodium Borohydride | Preventing over-reduction to primary amines | epfl.chnih.govacs.org |
| Nitrone Reduction | Nitrones | Lithium aluminum hydride; Potassium borohydride; Catalytic Hydrogenation (Pt) | Selective reduction without N-O bond cleavage | google.comgoogle.com |
Advanced and Stereoselective Synthesis of Substituted Hydroxylamines
Modern synthetic chemistry has driven the development of more sophisticated and selective methods for preparing hydroxylamines. These advanced strategies often employ transition metal catalysts and focus on controlling the stereochemistry of the final product, which is crucial for applications in pharmaceuticals and materials science.
Transition Metal-Catalyzed Syntheses
Transition metals play a pivotal role in a variety of transformations that lead to hydroxylamines. These catalytic systems offer high efficiency, selectivity, and functional group tolerance under mild conditions. rsc.org
Palladium-catalyzed reactions, such as the carboetherification of N-butenyl hydroxylamine derivatives with aryl bromides, provide a novel strategy for constructing substituted isoxazolidine (B1194047) rings, which are precursors to hydroxylamines. nih.gov Copper-catalyzed hydroamination of alkenes using O-benzoylhydroxylamines is another powerful method for forming C-N bonds. acs.org
Iridium catalysts have proven effective for the asymmetric hydrogenation of oximes to chiral hydroxylamines and for the allylic substitution of unprotected hydroxylamine, yielding N-(1-allyl)hydroxylamines with high selectivity. organic-chemistry.orgacs.orgorganic-chemistry.org Furthermore, hydroxylamine derivatives themselves can act as "internal oxidants" in transition metal-catalyzed C-H functionalization reactions, where the cleavage of the N-O bond is integral to the catalytic cycle, leading to functionalized molecules. rsc.org
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
| Palladium | Carboetherification | N-Butenyl hydroxylamines, Aryl bromides | Substituted isoxazolidines | nih.gov |
| Copper | Hydroamination | Alkenes, O-Benzoylhydroxylamines | Alkylamines (via hydroxylamine intermediate) | acs.org |
| Iridium | Asymmetric Hydrogenation | Oximes | Chiral hydroxylamines | acs.org |
| Iridium | Allylic Substitution | Allylic carbonates, Hydroxylamine | N-Allylhydroxylamines | organic-chemistry.orgorganic-chemistry.org |
| Rhodium, Palladium, etc. | C-H Functionalization | Hydroxylamine derivatives (as internal oxidants) | Functionalized heterocycles | rsc.org |
Chiral Induction in N-Alkylhydroxylamine Synthesis
The synthesis of enantiomerically pure hydroxylamines is of great importance. A primary strategy for achieving this is through the nucleophilic addition of organometallic reagents to chiral, non-racemic nitrones. researchgate.net The stereochemical outcome is often controlled by the existing stereocenter on the nitrone, leading to products with high diastereoselectivity.
Another significant approach is the enantioselective reduction of oximes. acs.org This has been achieved using chiral catalysts, such as iridium complexes bearing a chiral cyclopentadienyl (B1206354) ligand, which can effectively reduce oximes to chiral hydroxylamines while suppressing the undesired N-O bond cleavage. acs.org Nickel-catalyzed hydroamination using chiral bioxazoline ligands has also been developed for the regio- and enantioselective synthesis of chiral amines from hydroxylamine reagents. nih.govbohrium.com
Stereoselective cyclization reactions, such as the Cope-House cyclization of unsaturated hydroxylamines derived from chiral epoxides, provide access to cyclic hydroxylamines with defined stereochemistry. thieme-connect.com Similarly, the addition of lithiated aryloxiranes to nitrones can lead to the stereoselective formation of β,γ-epoxyhydroxylamines. acs.org
| Method | Key Principle | Starting Materials | Resulting Chirality | Reference |
| Nucleophilic Addition | Addition to chiral nitrones | Chiral nitrones, Organometallic reagents | High diastereoselectivity | researchgate.net |
| Asymmetric Reduction | Enantioselective hydrogenation of oximes | Prochiral oximes, Chiral metal catalysts (e.g., Ir, Ni) | High enantioselectivity | acs.orgnih.gov |
| Stereoselective Cyclization | Intramolecular cyclization of chiral precursors | Unsaturated hydroxylamines from chiral epoxides | Controlled diastereoselectivity | thieme-connect.com |
Green Chemistry Principles in Hydroxylamine Synthesis
The principles of green chemistry, which aim to make chemical processes more environmentally friendly, are increasingly being applied to the synthesis of hydroxylamines. Key goals include the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes, while maximizing atom economy.
The catalytic hydrogenation of oximes is a prime example of a green synthetic route, as it can utilize molecular hydrogen (H₂) as a clean and benign reducing agent, producing only water as a byproduct and achieving 100% atom economy. mdpi.com The use of recyclable, supported platinum catalysts, for instance on ceria-zirconia, allows for these reactions to occur under ambient conditions in environmentally benign solvent systems like THF/water. mdpi.com Similarly, supported platinum catalysts have been used for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines at room temperature and atmospheric pressure. rsc.org
Other green approaches include solvent-free reaction conditions, such as the synthesis of nitriles (which can be precursors to hydroxylamines) from aldehydes and hydroxylamine hydrochloride on silica (B1680970) gel. ajgreenchem.com Furthermore, the development of electrocatalytic methods offers a sustainable pathway for hydroxylamine synthesis. For example, the electrosynthesis of hydroxylamines from oximes using a CuS catalyst proceeds without organic solvents or additional chemical reducing agents, representing a significant step towards modern green chemical manufacturing. researchgate.net
Chemical Reactivity and Mechanistic Studies of N Cyclohexyl N Ethylhydroxylamine
Radical Scavenging Properties and Mechanistic Investigations
N,N-dialkylhydroxylamines are known for their ability to interact with free radicals, acting as antioxidants or radical scavengers. This reactivity is centered on the N-O-H functional group. The presence of the N-H bond allows these molecules to participate in hydrogen atom transfer (HAT) reactions, a key mechanism for deactivating radicals.
R'R''NOH + R• → R'R''NO• + RH
Bimolecular rate constants for HAT reactions between various nitroxyl (B88944) radicals and hydroxylamines have been measured, showing a significant dependence on the structure of the reactants and the solvent. nih.govacs.org For example, the reaction of 4-oxo-TEMPO• with TEMPO-H in acetonitrile (B52724) (MeCN) at 298 K has a rate constant of 10 ± 1 M⁻¹ s⁻¹. nih.gov These reactions exhibit large kinetic isotope effects (KIE), suggesting that hydrogen atom tunneling plays an important role in the mechanism. nih.gov
Table 1: Rate Constants and Kinetic Isotope Effects for selected Hydroxylamine (B1172632) + Nitroxyl Radical Reactions at 298 K
| Reaction | Solvent | kH (M-1s-1) | kD (M-1s-1) | kH/kD | Reference |
|---|---|---|---|---|---|
| 4-oxo-TEMPO• + TEMPO-H | MeCN | 10 ± 1 | 0.44 ± 0.05 | 23 ± 3 | nih.gov |
| 4-oxo-TEMPO• + TEMPO-H | CH2Cl2 | 48 ± 4 | - | 23 ± 4 | nih.gov |
| 4-oxo-TEMPO• + 4-MeO-TEMPO-H | MeCN | 7.8 ± 0.7 | 0.37 ± 0.05 | 21 ± 3 | nih.gov |
The rate constants for the trapping of carbon-centered radicals by nitroxides are generally very fast, often approaching the diffusion-controlled limit. cmu.edu This efficiency makes hydroxylamines effective radical traps in various chemical and biological systems.
The oxidation of N,N-dialkylhydroxylamines can also proceed through electron transfer mechanisms, particularly in reactions with enzymatic systems or strong oxidizing agents. The oxidation process often involves an initial single-electron transfer (SET) from the hydroxylamine to the oxidant, generating a hydroxylamine radical cation.
R'R''NOH + Oxidant → [R'R''NOH]•⁺ + [Oxidant]•⁻
This radical cation is a transient intermediate that can subsequently lose a proton to form the stable nitroxide radical. Evidence for a one-electron transfer mechanism has been established for the N-dealkylation of analogous N,N-dialkylanilines by enzymes like cytochrome P450, a process that shares mechanistic features with hydroxylamine oxidation. nih.gov In these enzymatic reactions, kinetic isotope effects and linear free energy relationships support a mechanism involving an initial electron transfer step. nih.gov
In non-enzymatic systems, the mechanism can be influenced by the nature of the oxidant. For instance, electrochemical oxidation of adducts formed from stable radicals can proceed via mesolytic cleavage upon one-electron oxidation, generating reactive intermediates. anu.edu.au The oxidation of hydroxylamine itself by iron(III) shows a complex mechanism where the stoichiometry and products (N₂O or N₂) depend on the reactant ratios, involving iron-hydroxide complexes and various nitrogen-containing intermediates. rsc.org For N-cyclohexyl-N-ethylhydroxylamine, it is expected that oxidation would proceed via a similar pathway involving an initial electron transfer, especially with strong oxidants, followed by deprotonation to yield the corresponding N-cyclohexyl-N-ethylnitroxide radical.
N-Oxidation and Nitrone Formation from this compound
Oxidation of N,N-dialkylhydroxylamines that possess at least one hydrogen atom on an α-carbon can lead to the formation of nitrones. This transformation is a key reaction for this class of compounds, as nitrones are valuable synthetic intermediates.
This compound can be oxidized to form the corresponding nitrone. The oxidation specifically removes hydrogen atoms from the α-carbon of the ethyl group, as the cyclohexyl group lacks an α-hydrogen on the ring carbon bonded to the nitrogen. Therefore, the expected product is N-cyclohexyl-C-methylnitrone, also known as N-cyclohexyl-N-ethylidenenitroxide.
A common and effective method for the oxidation of N,N-dialkyl hydroxylamines to nitrones is the use of t-butyl hydroperoxide. acs.org Another method reported for the oxidation of unsymmetrical N,N-disubstituted hydroxylamines involves mercury(II) oxide. molaid.com
The resulting N-cyclohexyl-N-ethylnitrone would be characterized using standard spectroscopic techniques. Infrared (IR) spectroscopy would show a characteristic C=N stretch and an N-O stretch. aston.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the structure, showing the disappearance of the α-methylene protons of the ethyl group and the appearance of a new signal for the methyl group attached to the sp²-hybridized carbon of the nitrone functionality. aston.ac.uk
Nitrones are classified as 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to form five-membered heterocyclic rings, specifically isoxazolidines. sci-rad.comucl.ac.uk These reactions are of great synthetic importance for constructing complex nitrogen-containing molecules. sci-rad.comresearchgate.net
The mechanism of [3+2] cycloaddition reactions is now widely understood through the lens of Molecular Electron Density Theory (MEDT). nih.gov Nitrones, such as the one derived from this compound, are classified as zwitterionic three-atom-components (TACs). sci-rad.comnih.gov These reactions typically proceed through a one-step, non-concerted mechanism. nih.gov The reaction's polarity, regioselectivity, and stereoselectivity are governed by the electronic and steric properties of both the nitrone and the dipolarophile. nih.goved.ac.uk
While these reactions are often highly regioselective and stereoselective, the outcome can be influenced by the substituents. ucl.ac.uk For the nitrone derived from this compound, the bulky cyclohexyl group on the nitrogen and the methyl group on the carbon would influence the approach of the dipolarophile, directing the stereochemical outcome of the cycloaddition. Reactions involving alkynes with cyclohexyl groups have been shown to proceed with excellent enantioselectivity in catalyzed systems, indicating that bulky cyclic groups are well-tolerated in these transformations. ed.ac.uk The cycloaddition would lead to the formation of a highly substituted isoxazolidine (B1194047) ring, a versatile scaffold in medicinal chemistry.
Nucleophilic Reactivity of the Hydroxylamine Functionality
Hydroxylamines are interesting nucleophiles because they contain two adjacent nucleophilic atoms: nitrogen and oxygen. researchgate.net The reactivity of this compound as a nucleophile is therefore characterized by this dual nature, with reactions potentially occurring at either atom depending on the electrophile and reaction conditions.
The nitrogen atom in hydroxylamines is generally the more nucleophilic center. thieme-connect.de However, the nucleophilicity of both atoms is enhanced compared to what would be predicted from their basicity alone, a phenomenon known as the "alpha-effect". masterorganicchemistry.com This effect arises from the interaction between the lone pairs on the adjacent nitrogen and oxygen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and makes the molecule more reactive towards electrophiles. masterorganicchemistry.com
In the case of this compound, the presence of two alkyl substituents (cyclohexyl and ethyl) on the nitrogen atom introduces significant steric hindrance. Steric effects are known to reduce the nucleophilicity of amines more than their basicity. masterorganicchemistry.com This steric bulk would make the nitrogen atom less accessible to electrophiles. Consequently, nucleophilic attack might be directed towards the less-hindered oxygen atom, especially with bulky electrophiles.
Studies on the reactions of methylated hydroxylamines with phosphate (B84403) esters show that N,N-dimethylhydroxylamine reacts exclusively via O-attack, as N-attack is sterically and electronically disfavored. researchgate.net By analogy, the sterically demanding cyclohexyl and ethyl groups on this compound would likely favor O-alkylation or O-acylation over N-alkylation/acylation in many nucleophilic substitution reactions. However, direct N-alkylation can still occur, particularly with less hindered electrophiles. thieme-connect.de The competition between N- and O-attack is a key feature of the nucleophilic reactivity of N,N-disubstituted hydroxylamines.
Chemical Transformations via N-O Bond Cleavage and Formation
The reactivity of this compound is significantly influenced by the nitrogen-oxygen (N-O) bond. This bond can be either formed, notably through oxidation to a nitrone, or cleaved, typically via reductive pathways. These transformations are fundamental in the synthetic applications of N,N-disubstituted hydroxylamines.
The N-O single bond in hydroxylamines is relatively weak, with a bond dissociation energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.com This characteristic allows for the transformation of hydroxylamines into other functional groups, rendering them valuable intermediates in organic synthesis. mdpi.comresearchgate.net
N-O Bond Formation: Oxidation to Nitrones
A primary chemical transformation involving the N-O bond in this compound is its oxidation to the corresponding nitrone, N-cyclohexyl-N-ethylnitrone. This reaction involves the formation of a nitrogen-oxygen double bond. Various oxidizing agents can accomplish this transformation, with the choice of reagent often influencing the reaction's efficiency and selectivity. researchgate.netgoogle.com
Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), have been shown to be highly effective for the oxidation of N,N-disubstituted hydroxylamines to nitrones. nih.gov Studies on various N,N-disubstituted hydroxylamines demonstrate that IBX can provide high yields and straightforward workups. nih.gov For instance, the oxidation of N,N-dibenzylhydroxylamine to its corresponding nitrone proceeds in excellent yield with IBX. nih.gov
The general scheme for the oxidation of this compound to its nitrone is presented below:
Scheme 1: Oxidation of this compound to N-Cyclohexyl-N-ethylnitrone
N-cyclohexyl-N-ethylhydroxylamineN-cyclohexyl-N-ethylnitrone
Detailed research on analogous N,N-disubstituted hydroxylamines provides insight into the typical conditions and outcomes for such oxidations. The following table summarizes the oxidation of various hydroxylamines to nitrones using different oxidizing agents.
| Starting Hydroxylamine | Oxidizing Agent | Solvent | Time (h) | Temperature (°C) | Product Nitrone | Yield (%) | Reference |
| N,N-Dibenzylhydroxylamine | IBX | CH2Cl2 | 2 | Room Temp | N,N-Dibenzylnitrone | 95 | nih.gov |
| N-tert-Butyl-N-methylhydroxylamine | IBX | CH2Cl2 | 2 | Room Temp | N-tert-Butyl-N-methylnitrone | 85 | nih.gov |
| N,N-Dicyclohexylhydroxylamine | N-t-butylbenzenesulfinimidoyl chloride/DBU | CH2Cl2 | - | -78 | N-Cyclohexylidenecyclohexylamine N-oxide | - | google.com |
| Diisopropylamine | Hydrogen Peroxide / Sodium Tungstate | Methanol | - | - | Diisopropyl nitrone | 74 | cardiff.ac.uk |
This table is interactive. You can sort and filter the data by clicking on the column headers.
N-O Bond Cleavage: Reductive Pathways
The cleavage of the N-O bond in N,N-disubstituted hydroxylamines is a synthetically important transformation, typically leading to the corresponding secondary amine. researchgate.net This reduction can be achieved using various reducing agents.
Indium metal in the presence of a proton source, such as aqueous ammonium (B1175870) chloride, has been demonstrated to be an effective system for the reduction of N,N-disubstituted hydroxylamines. unifi.it This method is valued for its mild conditions and compatibility with aqueous media. A catalytic amount of indium with a stoichiometric amount of a less expensive reducing metal like zinc can also be employed, making the process more economical. unifi.it
The general reaction for the reductive cleavage of the N-O bond in this compound is as follows:
Scheme 2: Reductive Cleavage of this compound
N-cyclohexyl-N-ethylhydroxylamineN-ethylcyclohexylamine
Studies on the reduction of various N,N-disubstituted hydroxylamines highlight the efficacy of this transformation. The data below illustrates the conditions and yields for the reduction of several hydroxylamines to their corresponding amines.
| Starting Hydroxylamine | Reducing System | Solvent | Temperature | Product Amine | Yield (%) | Reference |
| N,N-Dibenzylhydroxylamine | In / aq. NH4Cl | EtOH | Reflux | N,N-Dibenzylamine | 98 | unifi.it |
| N,N-Dibenzylhydroxylamine | Zn / In (cat.) / aq. NH4Cl | EtOH | Reflux | N,N-Dibenzylamine | 95 | unifi.it |
| N-Cyclohexyl-N-benzylhydroxylamine | Zn / In (cat.) / aq. NH4Cl | EtOH | Reflux | N-Cyclohexyl-N-benzylamine | 89 | unifi.it |
| N,N-Diethylhydroxylamine | Dihydrolipoic acid-iron(II) | - | - | N,N-Diethylamine | - | acs.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Theoretical and Computational Investigations of N Cyclohexyl N Ethylhydroxylamine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as ab initio and Density Functional Theory (DFT), solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's electronic structure and energy.
A conformational analysis for N-cyclohexyl-N-ethylhydroxylamine would involve identifying all possible spatial arrangements of its atoms (conformers) that arise from rotation around its single bonds, particularly the C-N and N-O bonds. The cyclohexane (B81311) ring itself exists in various conformations, such as chair and boat, which would add to the complexity of the analysis. Theoretical calculations would aim to determine the geometric parameters (bond lengths, bond angles, dihedral angles) and relative energies of these conformers to identify the most stable, lowest-energy structures. However, specific computational data detailing the conformational landscape and isomerism of this compound is not present in the surveyed literature. bgu.ac.il
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other reagents. For this compound, the HOMO would likely be localized around the nitrogen and oxygen atoms, indicating its potential as a nucleophile or electron donor. The LUMO would represent the most favorable region for accepting electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. mdpi.com A comprehensive FMO analysis for this compound has not been found in the existing literature.
Reaction Pathway Elucidation using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful and widely used computational method to study chemical reactions. nih.gov For this compound, DFT could be employed to model its behavior in various chemical transformations, such as oxidation or its reactions as a nucleophile. Researchers could map out the entire reaction coordinate, identifying the structures and energies of reactants, transition states, intermediates, and products. This would provide critical insights into the reaction mechanism and the activation energy barriers involved. jlu.edu.cn At present, there are no specific DFT studies in the published literature that elucidate reaction pathways involving this compound.
Molecular Dynamics Simulations for Understanding Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal how it interacts with its environment. These simulations can provide information on intermolecular forces, such as hydrogen bonding involving the hydroxyl group, and how the solvent structure is organized around the solute molecule. Such studies are valuable for understanding the compound's properties in solution. However, no specific molecular dynamics simulation studies for this compound have been identified in the scientific literature.
Role and Applications of N Cyclohexyl N Ethylhydroxylamine in Polymer Chemistry and Materials Science
Utilization in Controlled Radical Polymerization (CRP) Techniques
Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), represents a significant advancement over conventional free-radical polymerization. tcichemicals.com CRP methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures such as block copolymers and star-shaped polymers. tcichemicals.comumn.edu N-Cyclohexyl-N-ethylhydroxylamine and its derivatives play a crucial role in certain CRP techniques, particularly those analogous to nitroxide-mediated polymerization (NMP).
Nitroxide-mediated polymerization (NMP) is a prominent CRP method that utilizes stable nitroxide radicals to reversibly terminate growing polymer chains. tcichemicals.com This reversible termination process establishes a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for controlled polymer growth. mdpi.com While traditional NMP often employs nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), hydroxylamines such as this compound can serve as precursors to the mediating nitroxide radicals. acs.orgwikipedia.org
In the presence of an initiator and monomer, the hydroxylamine (B1172632) can be oxidized in situ to the corresponding nitroxide. This nitroxide then participates in the NMP process, controlling the polymerization of various monomers, including styrenes and acrylates. The alkoxyamine, 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile, has been identified as a robust regulator for the controlled copolymerization of methacrylates and styrene (B11656) via NMP. rsc.org The effectiveness of hydroxylamines in NMP is attributed to their ability to generate the necessary nitroxide radicals under polymerization conditions, which then control the concentration of propagating radicals. rsc.org
| CRP Technique | Role of this compound Derivative | Monomers |
| Nitroxide-Mediated Polymerization (NMP) | Precursor to mediating nitroxide radical | Styrene, Methacrylates |
This table summarizes the role of this compound derivatives in NMP.
The use of this compound and related compounds in CRP techniques has a profound impact on the resulting polymer's architecture and molecular weight distribution. numberanalytics.com By controlling the polymerization process, these compounds enable the synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI), often approaching values close to 1.1. nih.gov This level of control is crucial for producing materials with uniform and predictable properties. numberanalytics.com
The ability to control the polymerization allows for the creation of complex polymer architectures, such as block copolymers, graft copolymers, and star-shaped polymers. tcichemicals.comumn.edunih.gov For instance, a well-defined polymer chain can be initiated using a system containing a hydroxylamine derivative, and then a second monomer can be introduced to grow a second block, resulting in a block copolymer. nih.gov The architecture of a polymer significantly influences its macroscopic properties, and the precise control afforded by these mediating agents is a key tool for polymer scientists. numberanalytics.com
| Polymer Property | Influence of this compound in CRP |
| Molecular Weight | Enables synthesis of polymers with predetermined molecular weights. |
| Molecular Weight Distribution | Leads to narrow polydispersity indices (PDI), indicating uniformity. |
| Polymer Architecture | Facilitates the creation of complex architectures like block and star polymers. |
This table highlights the influence of this compound on key polymer properties during CRP.
Chemical Stabilization of Polymeric Materials
The primary mechanism by which hydroxylamines inhibit polymer degradation is through radical scavenging. acs.orgwikipedia.org During oxidative degradation, highly reactive free radicals, such as alkyl (R•) and peroxyl (ROO•) radicals, are formed. These radicals propagate a chain reaction that breaks down the polymer chains.
Hydroxylamines, including this compound, can donate a hydrogen atom from the N-OH group to a peroxyl radical, thereby neutralizing it and forming a stable hydroperoxide and a nitroxide radical. acs.org This nitroxide radical is also a potent radical scavenger and can trap alkyl radicals, forming a stable alkoxyamine. acs.org This dual action of scavenging both peroxyl and alkyl radicals makes hydroxylamines highly efficient antioxidants.
Reaction Scheme:
Donation of Hydrogen: R'R''NOH + ROO• → R'R''NO• + ROOH
Trapping of Alkyl Radicals: R'R''NO• + R• → R'R''NOR
This mechanism effectively terminates the degradation cycle at an early stage, preventing widespread damage to the polymer matrix. acs.org
This compound can be incorporated into polymer composites as part of a broader antioxidant system. google.com In many cases, a synergistic effect is observed when hydroxylamines are used in combination with other types of antioxidants, such as phenolic antioxidants or phosphites. This synergy arises from the different but complementary mechanisms by which these stabilizers operate.
Integration into Functional Polymeric Networks and Coatings
The versatility of this compound extends to its integration into functional polymeric networks and coatings. Its reactive hydroxyl group can be used to chemically bond the molecule to the polymer backbone or to a crosslinked network. This covalent attachment prevents the stabilizer from migrating out of the polymer matrix, a common issue with conventional, low-molecular-weight additives.
Advanced Analytical Methodologies for Characterization of N Cyclohexyl N Ethylhydroxylamine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of N-cyclohexyl-N-ethylhydroxylamine, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The proton of the hydroxyl group (N-OH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The protons of the ethyl group would present as a quartet for the methylene (B1212753) group (-CH2-) adjacent to the nitrogen and a triplet for the terminal methyl group (-CH3). The methine proton on the cyclohexyl ring attached to the nitrogen (-CH-) would appear as a multiplet. The remaining methylene protons of the cyclohexyl ring would produce complex overlapping multiplets in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atom of the cyclohexyl ring attached to the nitrogen (C-N) would resonate at a specific downfield position. The two carbons of the ethyl group would also give rise to separate signals. The remaining four carbon atoms of the cyclohexyl ring would appear as distinct signals in the aliphatic region of the spectrum. The precise chemical shifts are influenced by the electron-withdrawing effect of the nitrogen and oxygen atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and general NMR principles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-O -H | Broad singlet | - |
| -C H2-CH3 (Ethyl) | Quartet | ~50-60 |
| -CH2-C H3 (Ethyl) | Triplet | ~10-15 |
| C H (Cyclohexyl, C1) | Multiplet | ~60-70 |
| C H2 (Cyclohexyl, C2, C6) | Multiplet | ~30-35 |
| C H2 (Cyclohexyl, C3, C5) | Multiplet | ~25-30 |
| C H2 (Cyclohexyl, C4) | Multiplet | ~24-28 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the ethyl and cyclohexyl groups would appear in the 2850-3000 cm⁻¹ region. The N-O stretching vibration is anticipated to produce a peak in the 900-1100 cm⁻¹ range, while the C-N stretching vibration would likely be observed in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The symmetric C-H stretching vibrations of the alkyl groups would be prominent. The C-C and C-N skeletal vibrations would also give rise to characteristic Raman signals. The O-H stretching band, while strong in the IR spectrum, is typically weak in the Raman spectrum.
Table 2: Predicted Vibrational Frequencies for this compound Predicted data based on characteristic functional group frequencies.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C-N Stretch | 1000-1200 | 1000-1200 |
| N-O Stretch | 900-1100 | 900-1100 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. The molecular weight of this compound is 143.23 g/mol . bldpharm.com
Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at an m/z of 143. Common fragmentation pathways for aliphatic amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of an ethyl radical (•CH₂CH₃) or a cyclohexyl radical (•C₆H₁₁).
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is less likely to cause fragmentation, making it ideal for determining the molecular weight of the intact molecule. In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺ at an m/z of 144.
Table 3: Predicted Mass Spectral Fragments for this compound Predicted data based on common fragmentation patterns of amines and hydroxylamines.
| Ion | Predicted m/z | Possible Fragmentation Pathway |
|---|---|---|
| [M]⁺ | 143 | Molecular Ion |
| [M+H]⁺ | 144 | Protonated Molecule (in ESI) |
| [M-C₂H₅]⁺ | 114 | Alpha-cleavage: loss of ethyl radical |
| [M-C₆H₁₁]⁺ | 60 | Alpha-cleavage: loss of cyclohexyl radical |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A non-polar or mid-polar capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, would be appropriate for its separation. The retention time of the compound would depend on its volatility and interaction with the stationary phase. Detection can be achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity towards nitrogen-containing compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. Detection can be achieved using a UV detector if the compound has sufficient chromophores, although derivatization might be necessary to enhance sensitivity. chemicalbook.com An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could also be employed for detection without the need for a chromophore.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique, provide both separation and structural identification in a single analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of this compound in complex matrices. researchgate.net The gas chromatograph separates the compound from other components in the sample, and the mass spectrometer provides a mass spectrum of the eluting compound, allowing for its unambiguous identification by comparing the obtained spectrum with a library of known spectra or by interpreting the fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds. chemicalbook.comnih.govacs.org Similar to GC-MS, the liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass and structural information. Electrospray ionization (ESI) is a common interface for LC-MS, which would be suitable for ionizing this compound.
Table 4: Typical Chromatographic Conditions for the Analysis of this compound Typical conditions based on the analysis of similar compounds.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|
| GC | Phenyl-methylpolysiloxane | Helium | FID, NPD |
| HPLC | C18, C8 | Acetonitrile/Water or Methanol/Water (with buffer) | UV (with derivatization), ELSD, CAD |
| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometer (EI) |
| LC-MS | C18, C8 | Acetonitrile/Water or Methanol/Water (with buffer and volatile additives) | Mass Spectrometer (ESI) |
Development of Derivatization Protocols for Enhanced Analysis
The quantitative and qualitative analysis of this compound, a disubstituted hydroxylamine (B1172632), presents challenges for common analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The presence of the polar N-OH functional group can lead to poor chromatographic peak shape, low volatility, and thermal instability, complicating accurate detection and quantification. To overcome these limitations, derivatization protocols are developed to chemically modify the analyte into a form more suitable for analysis. This involves replacing the active hydrogen of the hydroxyl group with a nonpolar, protective group. gcms.czsigmaaldrich.com The resulting derivative is typically more volatile, less polar, and more thermally stable, leading to improved chromatographic performance and enhanced detector response. gcms.czsigmaaldrich.com
The primary goals of derivatizing this compound are:
Increased Volatility: Essential for analysis by gas chromatography, as the derivatized compound can be more easily vaporized without decomposition. gcms.cz
Improved Thermal Stability: Protects the molecule from degrading at the high temperatures often used in GC injectors and columns. sigmaaldrich.com
Enhanced Chromatographic Performance: Reduces peak tailing caused by interactions between the polar hydroxyl group and the stationary phase, resulting in sharper, more symmetrical peaks. gcms.czresearchgate.net
Improved Detector Sensitivity: Introduction of specific functional groups, such as fluorinated moieties, can significantly enhance the response of specialized detectors like the electron capture detector (ECD). sigmaaldrich.comnih.gov
Two of the most effective and widely adopted derivatization strategies for hydroxylamines are silylation and acylation. nih.gov
Silylation Protocols
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. sigmaaldrich.com The process involves the substitution of the active hydrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz
Reaction and Reagents: The most common silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). research-solution.comsci-hub.se BSTFA is often favored due to its high silylating power and the volatile, non-interfering nature of its byproducts. research-solution.com The reaction with this compound proceeds by nucleophilic attack of the oxygen atom on the silicon atom of the silylating agent, forming a stable O-trimethylsilyl derivative.
For N-substituted hydroxylamines, silylating reagents like BSTFA are highly effective. colostate.edu The addition of a catalyst, such as trimethylchlorosilane (TMCS), can accelerate the reaction, especially for sterically hindered hydroxyl groups, although it is not always necessary for secondary hydroxylamines. research-solution.comnih.gov
Typical Silylation Procedure: A typical protocol involves dissolving a known quantity of the this compound sample in an appropriate aprotic solvent, such as acetonitrile or pyridine (B92270). sigmaaldrich.comnih.gov An excess of the silylating reagent (e.g., BSTFA, often in a 2:1 molar ratio to the analyte) is added to the vial. sigmaaldrich.com The reaction mixture is then heated, typically between 60-70°C, for a duration ranging from 30 minutes to several hours to ensure complete derivatization. sigmaaldrich.comosti.gov After cooling, an aliquot of the reaction mixture is injected directly into the GC-MS system for analysis.
| Parameter | Condition/Reagent | Rationale/Purpose |
|---|---|---|
| Derivatizing Agent | BSTFA (+/- 1% TMCS) | Highly reactive silyl (B83357) donor; produces volatile, non-interfering byproducts. TMCS is an optional catalyst. research-solution.comnih.gov |
| Solvent | Pyridine or Acetonitrile | Good solubility for hydroxylamines and reagents; aprotic nature prevents interference with the reaction. sci-hub.sesigmaaldrich.com |
| Reaction Temperature | 60-70°C | Provides sufficient energy to overcome the activation barrier and ensure a reasonable reaction rate without degrading the analyte. osti.gov |
| Reaction Time | 30-60 minutes | Typically sufficient for complete derivatization of hydroxylamines. Progress can be monitored by analyzing aliquots over time. sigmaaldrich.com |
| Analytical Technique | GC-MS | Ideal for separating and identifying the volatile, thermally stable TMS-derivative. |
Acylation Protocols
Acylation is another powerful derivatization strategy that converts the hydroxyl group of this compound into an ester. This method is particularly valuable when using an electron capture detector (ECD), as the introduction of perfluoroacyl groups dramatically increases the detector's sensitivity. nih.gov
Reaction and Reagents: Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are the most common acylating reagents. nih.gov TFAA is widely used for the derivatization of primary and secondary amines as well as hydroxylamines. nih.govsigmaaldrich.com The reaction creates a stable, volatile trifluoroacetyl ester derivative. The acidic byproducts generated during the reaction may need to be removed before injection onto the GC column to prevent column degradation. gcms.cz
Typical Acylation Procedure: The derivatization is typically performed by dissolving the analyte in a suitable solvent like ethyl acetate (B1210297) or acetonitrile. The acylating agent (e.g., TFAA) is added, often in the presence of a non-nucleophilic base like pyridine to catalyze the reaction and neutralize the acid byproduct. The mixture is heated (e.g., at 70°C for 30 minutes) to drive the reaction to completion. nih.gov After the reaction, a work-up step, such as a liquid-liquid extraction, may be employed to remove excess reagent and byproducts before GC-MS analysis.
| Parameter | Condition/Reagent | Rationale/Purpose |
|---|---|---|
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) | Forms a stable, volatile derivative with high ECD response. sigmaaldrich.comresearchgate.net |
| Solvent | Ethyl Acetate or Acetonitrile | Commonly used aprotic solvents that effectively dissolve reactants. nih.gov |
| Catalyst | Pyridine (optional) | Can accelerate the reaction and scavenge the acid byproduct. researchgate.net |
| Reaction Temperature | 70°C | Ensures a rapid and complete reaction. nih.gov |
| Reaction Time | 30 minutes | Sufficient time for the acylation of hydroxylamines and related compounds. nih.gov |
| Analytical Technique | GC-MS or GC-ECD | The fluorinated derivative provides excellent sensitivity for both MS and ECD detectors. sigmaaldrich.com |
Chemical Degradation and Environmental Transformation Pathways of N Cyclohexyl N Ethylhydroxylamine
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. In the environment, these reactions are primarily driven by interactions with water, sunlight, and reactive chemical species present in the atmosphere and aquatic systems.
Hydrolysis:
Photolysis:
Photolysis is the decomposition of molecules by light. Direct photolysis occurs when a molecule absorbs light and undergoes a transformation. Indirect photolysis involves other molecules (photosensitizers) that absorb light and then transfer the energy to the target compound. While direct photolytic studies on N-cyclohexyl-N-ethylhydroxylamine are scarce, research on other nitrogen-containing organic compounds suggests that photochemical transformation is a possible degradation pathway. For example, photolysis has been shown to generate radical species from other types of organic molecules, initiating degradation cascades. core.ac.uk The presence of the N-OH functional group could make this compound susceptible to photochemical reactions, potentially leading to the cleavage of the N-O, N-C, or C-C bonds.
In both aquatic and atmospheric environments, highly reactive radical species such as the hydroxyl radical (•OH) and ozone (O₃) are key drivers of organic chemical degradation.
Oxidation by Hydroxyl Radicals (•OH):
The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic compounds. e3s-conferences.orgmdpi.com The reaction of •OH with this compound is expected to be a significant degradation pathway. The attack can occur at several sites on the molecule:
Hydrogen abstraction from the alkyl chains: The •OH radical can abstract a hydrogen atom from the ethyl or cyclohexyl groups, leading to the formation of a carbon-centered radical. This radical can then react with oxygen to form peroxy radicals, initiating a chain of oxidative reactions that can lead to the formation of alcohols, ketones, or aldehydes, and eventual mineralization. The abstraction is more likely to occur at the tertiary C-H bond on the cyclohexane (B81311) ring or the secondary C-H bonds on both the ethyl and cyclohexyl groups.
Reaction with the hydroxylamine (B1172632) group: The nitrogen and oxygen atoms of the hydroxylamine moiety are also potential sites for radical attack. H-abstraction from the hydroxyl group is a thermodynamically favorable pathway for similar compounds. researchgate.net
Oxidation by Ozone (O₃):
Ozone is another important oxidant, particularly in the atmosphere and during water treatment processes. While direct ozonation of aliphatic amines can be slow, the reactivity of ozone with N,N'-substituted p-phenylenediamines has been studied, indicating that complex oxidation pathways exist for N-substituted compounds. acs.org The reaction of ozone with this compound could potentially lead to the formation of N-oxides or cleavage of the N-C bonds, although specific reaction mechanisms for this compound are not documented. The oxidation of N,N-disubstituted hydroxylamines by various oxidants is a known route to produce nitrones. chimia.ch
Identification of Chemical Transformation Products
The identification of transformation products is crucial for understanding the complete environmental fate of a compound. Based on the degradation mechanisms of analogous structures, several potential transformation products of this compound can be postulated.
Table 1: Postulated Abiotic Transformation Products of this compound
| Degradation Pathway | Postulated Transformation Product(s) | Chemical Formula | Notes |
| Oxidation | N-cyclohexyl-N-ethyl-nitrone | C₈H₁₅NO | A common product from the oxidation of N,N-disubstituted hydroxylamines. chimia.ch |
| Oxidation | Cyclohexanone (B45756) | C₆H₁₀O | Resulting from cleavage of the N-cyclohexyl bond and further oxidation. |
| Oxidation | Acetaldehyde | C₂H₄O | Resulting from cleavage of the N-ethyl bond and further oxidation. |
| Oxidation | N-ethylcyclohexylamine | C₈H₁₇N | Formed via reduction of the hydroxylamine group. wikipedia.org |
| Hydrolysis/Oxidation | Cyclohexanone oxime and an ethyl-containing fragment | C₆H₁₁NO | Possible through a dismutation-like reaction observed in other hydroxylamines. mdma.ch |
This table is based on inferred pathways from related compounds, as direct experimental data for this compound was not found in the reviewed literature.
Biotransformation Mechanisms by Microorganisms
Biotransformation by microorganisms is a critical pathway for the degradation of organic compounds in soil and water. The chemical pathways of biotransformation for this compound are likely to involve enzymatic attacks on both the alkyl substituents and the hydroxylamine functional group.
The microbial degradation of N-substituted aromatic compounds has been studied, showing that enzymatic reduction of nitro groups can lead to the formation of hydroxylamine derivatives, which are then further metabolized. wur.nl This indicates that microorganisms possess enzymes capable of transforming the N-OH moiety.
The alkyl and cycloalkyl components of the molecule are also susceptible to microbial degradation. Studies on the microbial degradation of n-alkyl-substituted cycloparaffins have shown that microorganisms can utilize these compounds as a sole source of carbon and energy. nih.gov The degradation of cyclohexane under anaerobic conditions has been shown to be initiated by the addition of the cyclohexane ring to fumarate, forming cyclohexylsuccinate, which is then further metabolized. frontiersin.org Aerobic degradation of the cyclohexyl ring often proceeds via hydroxylation to form cyclohexanol, followed by oxidation to cyclohexanone and subsequent ring cleavage. The ethyl group can be degraded through pathways such as beta-oxidation.
Based on these precedents, the biotransformation of this compound could proceed via:
Oxidation of the cyclohexyl ring: Introduction of a hydroxyl group, followed by oxidation to a ketone and subsequent ring opening.
Oxidation of the ethyl group: Oxidation to form an alcohol and then a carboxylic acid.
Transformation of the hydroxylamine group: This could involve oxidation to a nitrone or reduction to an amine. For example, some sulfonamides are metabolized via hydroxylation of the amine group. nih.gov
The specific microbial consortia and enzymatic systems responsible for these transformations would depend on the environmental conditions (e.g., aerobic vs. anaerobic) and the presence of other carbon and nitrogen sources.
Emerging Research Directions and Future Perspectives for N Cyclohexyl N Ethylhydroxylamine
Design of Novel Catalytic Systems Utilizing Hydroxylamine (B1172632) Derivatives
The development of novel catalytic systems is a cornerstone of modern chemistry, aiming for more efficient, selective, and sustainable chemical transformations. Hydroxylamine derivatives have emerged as key components in the design of new catalytic processes, particularly in the field of metal-catalyzed reactions.
Recent research has demonstrated the design and synthesis of novel N-alkyl-hydroxylamine reagents for the direct, iron-catalyzed installation of medicinally relevant amines into unactivated alkenes. amazonaws.com These reactions, which include aminochlorination, aminohydroxylation, and aminoazidation, proceed under mild conditions with high chemo- and regioselectivity, utilizing a benign and inexpensive iron salt as the catalyst. amazonaws.com The versatility of these hydroxylamine-derived reagents opens the door for the discovery of new amination reactions. amazonaws.com
Furthermore, hydroxylamines have been employed as precursors in catalytic hydrogenations. For instance, N-methylhydroxylamine is used to convert ketones into nitrones, which are then subjected to cis-selective catalytic hydrogenation to produce cyclohexylamines, a class of compounds that includes important pharmaceutical active substances. google.comepo.org The choice of catalyst, such as copper-containing catalysts, is crucial for achieving high cis-selectivity. epo.org Similarly, iridium-catalyzed enantioselective N-allylation of indoles represents another sophisticated use of catalysis where understanding the interaction with nitrogen-containing nucleophiles is critical. nih.gov
For N-cyclohexyl-N-ethylhydroxylamine, these precedents suggest a strong potential for its use in developing new catalytic systems. Its specific alkyl substituents (cyclohexyl and ethyl) could modulate the steric and electronic properties of catalytic intermediates, influencing the selectivity and efficiency of transformations like C-N bond formation. Future research could focus on designing chiral ligands based on the this compound scaffold for asymmetric catalysis or employing it as a reagent in novel iron- or copper-catalyzed difunctionalization reactions of olefins.
Exploration of this compound as a Versatile Synthetic Building Block
The unique structure of this compound makes it an attractive building block for organic synthesis. The hydroxylamine moiety can participate in a variety of chemical transformations, allowing for the construction of complex molecular architectures.
Hydroxylamine derivatives are recognized as versatile reagents for the aminative difunctionalization of alkenes, providing direct access to unprotected secondary and tertiary 2-chloro-N-alkylamines. amazonaws.com This methodology tolerates a broad range of functional groups, highlighting the potential of these reagents in the synthesis of drug-like molecules. amazonaws.com The ability to install not just amines but also other functionalities through processes like aminoazidation and intramolecular carboamination underscores their value as multifaceted synthetic tools. amazonaws.com
Specifically, related compounds like N-cyclohexylhydroxylamine hydrochloride have been utilized in the preparation of heterocyclic compounds such as 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone and hexahydroisoxazolequinoline analogs. thermofisher.com The hydroxylamine can also be used to prepare N-cyclohexyl nitrone through reaction with an aldehyde. thermofisher.com These transformations showcase the utility of the N-cyclohexylhydroxylamine core in creating diverse chemical structures. The presence of an additional ethyl group in this compound could further refine its reactivity and solubility, potentially offering advantages in specific synthetic applications.
Future exploration in this area could involve using this compound to synthesize novel libraries of compounds for biological screening. Its application in multicomponent reactions or as a precursor to unique nitrones for cycloaddition reactions could lead to the discovery of new bioactive molecules or functional materials.
Advanced Functional Material Development Incorporating Hydroxylamine Units
Hydroxylamine derivatives have found a niche application in polymer science and the development of functional materials, primarily due to their reactivity as radical scavengers. This property is particularly valuable in preventing unwanted polymerization during the manufacturing and storage of monomers.
N-cyclohexylhydroxylamine and its salts have been identified as effective "short-stopping" agents in the emulsion polymerization of synthetic rubbers like styrene-butadiene rubber. google.com They can terminate the polymerization process at a desired monomer conversion level. The bis-oxalate salt of N-cyclohexylhydroxylamine, for example, has demonstrated excellent stopping activity. google.com Research has also focused on lipophilic N,N-disubstituted hydroxylamines for inhibiting the polymerization of vinyl monomers in organic solvents, where traditional hydrophilic inhibitors are less effective. google.com These compounds are crucial in industrial processes involving monomers like styrene (B11656), which can undesirably polymerize at elevated temperatures. justia.com
The performance of various hydroxylamine-based polymerization inhibitors highlights their importance in industrial applications.
| Inhibitor System | Application Context | Observation | Source |
| bis(N-cyclohexylhydroxylamine) oxalate | Styrene-butadiene polymerization | Excellent stopping activity observed at 0.10 p.h.m. | google.com |
| N,N-dialkylhydroxylamines | Popcorn polymer inhibition | Effective in monomer recovery systems for synthetic rubber | googleapis.com |
| Naphthoquinone + Hydroxylamine | Inhibiting monomer polymerization | Synergistic effect reduces polymer formation | justia.com |
| Lipophilic Hydroxylamines | Inhibition in hydrocarbon media | Effective where aqueous-based inhibitors have poor solubility | google.com |
Beyond polymerization inhibition, the reversible nature of the bond formed between hydroxylamines and carbonyls (oxime formation) is being explored for creating dynamic polymer networks and functional materials. researchgate.net This suggests that this compound could be incorporated into polymer backbones or as pendant groups to create materials with tunable properties, such as self-healing polymers or responsive hydrogels. Future work could focus on synthesizing monomers derived from this compound and investigating their polymerization and the properties of the resulting materials.
Computational Design and Optimization of Hydroxylamine Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, offering insights into reaction mechanisms, transition states, and molecular properties that are often difficult to probe experimentally. kashanu.ac.ir For hydroxylamine derivatives, computational methods can play a crucial role in designing new applications and optimizing existing ones.
Density Functional Theory (DFT) has been used to investigate the reaction mechanisms of related systems. For example, scalar-relativistic DFT studies have been employed to uncover the reduction mechanism of neptunium(VI) with N,N-diethylhydroxylamine, providing detailed information on the electron transfer process. researchgate.net Such studies can elucidate the role of substituents on the hydroxylamine, the solvent, and other reaction parameters, guiding the optimization of reaction conditions. Computational studies can also predict the nucleophilicity of various amines and hydrazines, helping to build structure-reactivity relationships. uni-muenchen.de
In the context of catalysis, computational modeling can help rationalize the observed stereoselectivity in reactions. For instance, understanding the transition state energies in iridium-catalyzed hydrogenations can explain why a particular enantiomer is formed preferentially. acs.org This knowledge is vital for the rational design of more effective and selective catalysts.
For this compound, computational studies could be applied to:
Predict Reactivity: Calculate nucleophilicity parameters and bond dissociation energies to predict its behavior in various reactions.
Elucidate Mechanisms: Model the reaction pathways for its use as a synthetic building block or in catalytic cycles, identifying key intermediates and transition states.
Optimize Catalyst Design: If used as a ligand, model its coordination to a metal center and the subsequent catalytic steps to design more efficient systems.
Guide Materials Science: Simulate its interaction with polymer chains or its role in radical termination to aid in the design of advanced functional materials.
By combining computational predictions with experimental work, the development and application of this compound can be significantly accelerated, unlocking its full potential in the chemical sciences.
Q & A
Q. How can computational modeling predict reactivity in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
